2-Methylazetidine-2-carboxylic acid
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Overview
Description
2-Methylazetidine-2-carboxylic acid is an organic compound with the molecular formula C5H9NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a 1,3-bis-triflate intermediate to form the azetidine ring. Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . These methods provide good overall yields and high enantiomeric excess, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the use of organic synthesis reactions. The specific preparation routes and procedures may vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
Types of Reactions
2-Methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a proline analog and is used in studies related to protein synthesis and folding.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylazetidine-2-carboxylic acid involves its incorporation into proteins in place of proline. This misincorporation can lead to the formation of misfolded proteins, triggering the unfolded protein response and subsequent protein degradation . This mechanism is particularly relevant in studies of protein synthesis and folding.
Comparison with Similar Compounds
2-Methylazetidine-2-carboxylic acid can be compared to other similar compounds, such as:
Azetidine-2-carboxylic acid: Another proline analog with similar properties.
2-Methylazetidine: A related compound with a similar structure but lacking the carboxylic acid group.
Properties
IUPAC Name |
2-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTSDDJGGMQTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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